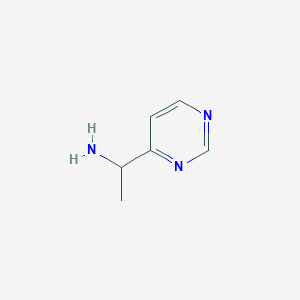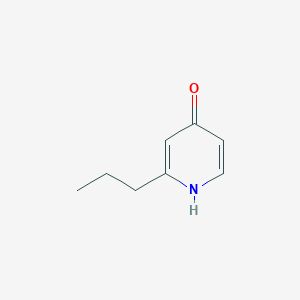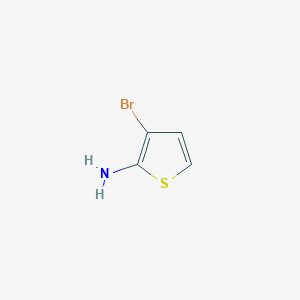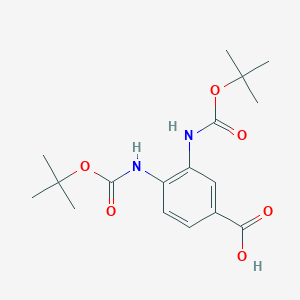
2-(Bromomethyl)-3-nitropyridine
Vue d'ensemble
Description
2-(Bromomethyl)-3-nitropyridine, also known as 2-BMNP, is an organobromine compound that is used in a variety of scientific research applications. This compound is a nitropyridine derivative, and it is composed of a bromomethyl and a nitro group attached to a pyridine ring. It is a colorless solid that is soluble in most organic solvents and has a boiling point of 253°C. 2-BMNP is widely used in organic synthesis and has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Pyrazolo-pyridines and Aminomethyl-nitropyridines
Research by Hurst and Wibberley (1968) on the reactions of 2-bromomethyl-3-nitropyridine with aromatic amines demonstrates its utility in synthesizing various organic compounds. At room temperature, this compound yields 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, it leads to the production of 2H-pyrazolo[4,3-b]pyridines, showcasing its versatility in organic synthesis (Hurst & Wibberley, 1968).
Preparation of Naphthyridine Derivatives
The work of Hawes and Wibberley (1967) explores the use of 3-bromomethyl-2-nitropyridine, a related compound, in synthesizing 2-hydroxy-1,8-naphthyridine. This highlights its application in the preparation of naphthyridine derivatives, which are significant in various chemical reactions (Hawes & Wibberley, 1967).
Solvent Influence on Reactivity
The study by Hertog and Jouwersma (1953) investigates the reactivity of various nitropyridines, including 2-bromo derivatives, towards ammonia in different solvents. This research provides insights into how solvent polarity affects substitution processes in nitropyridines, valuable for understanding and optimizing chemical reactions involving these compounds (Hertog & Jouwersma, 1953).
Large-Scale Oxidation Processes
Agosti et al. (2017) discuss the large-scale production of 5-bromo-2-nitropyridine via hydrogen peroxide oxidation. Their research focuses on optimizing reaction conditions and ensuring safety, demonstrating the industrial applicability of processes involving nitropyridine derivatives (Agosti et al., 2017).
Vibrational and Molecular Structure Studies
Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine. Their study provides detailed information on its molecular structure, electronic, and vibrational characteristics, crucial for understanding the physical properties of these compounds (Abraham, Prasana, & Muthu, 2017).
Propriétés
IUPAC Name |
2-(bromomethyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXQFAXHRDFUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618601 | |
| Record name | 2-(Bromomethyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20660-73-5 | |
| Record name | 2-(Bromomethyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)







![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

